molecular formula C29H31N3O3 B8055926 Methyl-piperidino-pyrazole CAS No. 2512204-77-0

Methyl-piperidino-pyrazole

Cat. No. B8055926
CAS RN: 2512204-77-0
M. Wt: 469.6 g/mol
InChI Key: TXLGPGWHIIHRHH-UHFFFAOYSA-N
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Description

Methyl-piperidino-pyrazole is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • MPP is an estrogen receptor alpha (ERalpha)-selective antagonist. It was developed by modifying the structure of the estrogen receptor alpha-selective agonist ligand, methyl-pyrazole-triol (MPT), to include a basic side chain, which retains high binding affinity and antagonist potency for ERalpha (Zhou et al., 2009).

  • MPP, being an ERalpha-selective antagonist, has potential applications in targeting estrogen receptor action in estrogen-responsive organs. Its development involved adding basic side-chains found in nonsteroidal antiestrogens to pyrazole compounds, which demonstrated high affinity and potent, selective antagonistic effects on ERalpha (Sun et al., 2002).

  • MPP has been utilized in studies exploring the in vitro and in vivo effects of Selective Estrogen Receptor Modulators (SERMs) on endometrial carcinoma cells and murine uterine tissue. These studies have shown that MPP, along with other SERMs, can have both agonistic and antagonistic effects depending on the context (Davis, 2007).

  • In a study investigating genistein's modulation of p-ER-s118 levels and proliferation of human choriocarcinoma JEG-3 cells, MPP was used as a pre-treatment. The study found that treatment with MPP downregulated p-ER-s118 levels and genistein further decreased these levels, inhibiting cell proliferation (Yuseran et al., 2020).

  • Another study focused on the synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were developed as novel heterocyclic amino acids and could be potential building blocks for pharmaceutical applications (Matulevičiūtė et al., 2021).

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045817
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289726-02-9, 2512204-77-0
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPIPERIDINOPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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